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Benzo[g]phthalazine

Cat. No.: B3188949
CAS No.: 260-35-5
M. Wt: 180.2 g/mol
InChI Key: YMRMWSXLJHDGQT-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Phthalazine (B143731) Chemistry

The chemistry of phthalazines, a class of nitrogen-containing heterocyclic compounds, has a rich history rooted in the late 19th and early 20th centuries. wikipedia.org Phthalazine, also known as benzo-orthodiazine or benzopyridazine, is a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. wikipedia.org Early synthetic methods for phthalazine involved the condensation of ω-tetrabromorthoxylene with hydrazine (B178648) or the reduction of chlorphthalazine. wikipedia.org

Throughout the 20th century, the field of phthalazine chemistry expanded considerably, driven by the discovery of their wide-ranging pharmacological properties. longdom.orglongdom.org Researchers developed numerous synthetic routes to access phthalazine derivatives, often starting from readily available precursors like phthalic anhydride, phthalides, and 2-acylbenzoic acids. longdom.orglongdom.org These methods typically involve condensation reactions with hydrazine and its derivatives. longdom.orglongdom.org The versatility of the phthalazine core has allowed for extensive functionalization, leading to a vast library of compounds. fayoum.edu.egsci-hub.se

The evolution of phthalazine chemistry has been marked by a continuous search for more efficient and diverse synthetic strategies. nih.gov This has enabled the exploration of their structure-activity relationships, revealing the phthalazine scaffold as a "pharmacophoric feature" in numerous biologically active molecules. sci-hub.se The sustained interest in phthalazines has paved the way for the investigation of more complex, fused systems like benzo[g]phthalazine.

Fundamental Structural Framework and Nomenclature of this compound

The fundamental structure of this compound, with the chemical formula C₁₂H₈N₂, consists of a phthalazine core fused with an additional benzene ring. This fusion results in a tetracyclic aromatic system. The nomenclature "this compound" specifically indicates the fusion of a benzene ring at the 'g' face of the phthalazine nucleus.

The core structure is a planar arrangement of atoms, a characteristic feature of polycyclic aromatic compounds. The presence of two nitrogen atoms within the heterocyclic ring system imparts basic properties to the molecule. wikipedia.org The extended π-electron system resulting from the fusion of the rings is responsible for its unique electronic and photophysical properties.

Chemical Properties of this compound
PropertyValue
Molecular FormulaC₁₂H₈N₂
Molar Mass180.21 g/mol
CAS Number260-35-5 chemicalbook.com
AppearanceData not widely available, likely a solid
SolubilityData not widely available, likely soluble in organic solvents

Significance within Polycyclic Aromatic Heterocycles and Contemporary Chemical Science

This compound belongs to the broad class of polycyclic aromatic hydrocarbons (PAHs), which are compounds containing multiple fused aromatic rings. nih.gov The introduction of heteroatoms, in this case, nitrogen, into the aromatic system significantly modifies the electronic properties and chemical reactivity of the parent hydrocarbon, opening up new avenues for research and application.

In contemporary chemical science, this compound and its derivatives are of considerable interest for several reasons:

Materials Science: The extended conjugation in the this compound framework makes it a promising candidate for use in organic electronic materials. Research has shown that iridium(III) complexes incorporating cyclometalated this compound ligands exhibit near-infrared (NIR) emission. researchgate.net These complexes have been investigated for their potential use in organic light-emitting diodes (OLEDs), demonstrating the role of the this compound ligand in tuning the photophysical properties. researchgate.net

Coordination Chemistry: The nitrogen atoms in the this compound ring system act as excellent coordination sites for metal ions. Studies have reported the ability of this compound derivatives, such as 1,4-bis(alkylamino)benzo[g]phthalazines, to form dinuclear complexes with copper(II). mdpi.com The geometry and electronic structure of these complexes are of fundamental interest in coordination chemistry.

Synthetic Chemistry: The development of efficient synthetic routes to benzo[g]phthalazines and their derivatives is an active area of research. researchgate.net One-step syntheses have been reported, for instance, through the Diels-Alder reaction of a benzo-oxabicyclic alkene with a tetrazine, followed by aromatization. researchgate.net The synthesis of derivatives, such as mono and bi(alkyl amino)benzo[g]phthalazines, has also been achieved. longdom.org

Medicinal Chemistry: While this article does not delve into specific therapeutic applications, it is noteworthy that the broader class of phthalazines is recognized for its importance in medicinal chemistry. nih.govresearchgate.net The this compound scaffold represents a more complex and sterically defined structure that is explored for its potential biological interactions.

The study of this compound and its derivatives continues to contribute to our understanding of the structure-property relationships in polycyclic aromatic heterocycles, with potential implications for the design of new functional materials and molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2 B3188949 Benzo[g]phthalazine CAS No. 260-35-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

260-35-5

Molecular Formula

C12H8N2

Molecular Weight

180.2 g/mol

IUPAC Name

benzo[g]phthalazine

InChI

InChI=1S/C12H8N2/c1-2-4-10-6-12-8-14-13-7-11(12)5-9(10)3-1/h1-8H

InChI Key

YMRMWSXLJHDGQT-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C=NN=CC3=CC2=C1

Canonical SMILES

C1=CC=C2C=C3C=NN=CC3=CC2=C1

Origin of Product

United States

Synthetic Methodologies for Benzo G Phthalazine and Its Advanced Derivatives

Classical and Conventional Routes to the Benzo[g]phthalazine Core

Historically, the construction of the this compound core has relied on established organic synthesis reactions, often involving multiple steps.

Condensation Reactions with Dicarbonyl Compounds and Diamines

While the classical synthesis of phthalazines typically involves the reaction of 1,2-dicarbonyl compounds with hydrazine (B178648), related condensation reactions can be employed for fused systems. For this compound, this often translates to reactions involving naphthalene-derived precursors. For instance, the synthesis of naphtho[2,3-g]phthalazines has been achieved through the reaction of 1,4-dihydroxyanthraquinone with aldehydes in the presence of hydrazine hydrate (B1144303) and a catalyst mdpi.com. This reaction, under specific conditions, yields the naphtho[2,3-g]phthalazine system with high yields mdpi.com.

Cycloaddition Reactions, including Diels-Alder Strategies

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful strategy for constructing complex polycyclic systems, including those that can lead to this compound derivatives. For example, oxadisilole-fused benzo[g]phthalazines and naphtho[2,3-g]phthalazines can be synthesized through Diels-Alder reactions between benzo- or naphtho-oxabicyclic alkenes and 3,6-diaryl-1,2,4,5-tetrazines researchgate.net. These reactions typically proceed at room temperature and involve subsequent denitrogenation and deoxygenation steps to achieve aromatization researchgate.net. Furthermore, benzo[g]quinoxaline-5,10-diones, which share structural similarities, can be synthesized using Diels-Alder reactions with cyclic dienes, leading to bridged ring systems that can be further functionalized mdpi.comnih.gov.

Nucleophilic Substitution Approaches for Ring Construction

Nucleophilic substitution reactions play a role in constructing or functionalizing phthalazine (B143731) derivatives. For instance, the reaction of halogenated phthalazines with amines is a common route to amino-substituted phthalazines longdom.org. While direct ring construction via nucleophilic substitution to form the this compound core is less commonly detailed for this specific system in the provided literature, related strategies involving the displacement of leaving groups are fundamental in heterocyclic synthesis. For example, nucleophilic displacement reactions on naphthoquinones can lead to fused heterocyclic systems mdpi.comresearchgate.net.

Multistep Synthesis from Substituted Naphthoquinone Precursors

Substituted naphthoquinones serve as valuable precursors for the synthesis of various fused heterocyclic systems, including those related to benzo[g]phthalazines. For example, 2,3-diamino-1,4-naphthoquinone can be condensed with 1,2-dicarbonyl derivatives to form benzo[g]quinoxaline-5,10-diones mdpi.comnih.gov. While this directly leads to quinoxalines, the principle of using naphthoquinone scaffolds to build fused nitrogen-containing heterocycles is well-established. The synthesis of this compound-5,10-diones has also been achieved via regiospecific displacements on related structures mdpi.comresearchgate.net.

Modern and Efficient Synthetic Protocols

Recent advancements have focused on developing more streamlined and efficient methods for synthesizing this compound derivatives.

One-Step Synthesis of Benzo[g]phthalazines

Efficient one-step protocols have emerged for the synthesis of benzo[g]phthalazines and related fused systems. One such method involves the reaction of benzo- or naphtho-oxabicyclic alkenes with 3,6-diaryl-1,2,4,5-tetrazines, which proceeds via Diels-Alder reactions followed by aromatization in a single pot at room temperature researchgate.net. Another efficient approach for synthesizing naphtho[2,3-g]phthalazine derivatives utilizes a one-pot, grindstone chemistry method with a Tel-Cu-NPs catalyst, reacting 1,4-dihydroxyanthraquinone with aldehydes and hydrazine hydrate, achieving high yields under mild conditions mdpi.com. Palladium-catalyzed domino one-pot strategies have also been developed for the synthesis of phthalazines, phthalazinones, and benzoxazinones, involving acylation and nucleophilic cyclocondensation reactions researchgate.net.

Metal-Catalyzed Synthetic Transformations

Metal catalysis plays a crucial role in facilitating various transformations for the synthesis of phthalazine derivatives, including those that can be applied to the this compound core. Palladium and copper catalysts have been particularly prominent in these advancements.

Palladium-catalyzed reactions, such as carbonylation, have been utilized in the synthesis of phthalazine derivatives. For instance, a method involving the carbonylation of o-bromo benzaldehyde (B42025) with phenyl hydrazine, employing molybdenum hexacarbonyl (Mo(CO)6) as a carbonyl source and a catalytic system of Pd(OAc)2 with di-1-adamantyl-n-butylphosphine (BuPAd2) in dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation, has been reported to yield phthalazine products in good yields (76-77%) researchgate.net.

Copper catalysis has also been instrumental. For example, copper nanoparticles, specifically Tel-Cu-NPs (telmisartan-copper nanoparticles), have been employed as catalysts in grindstone chemistry for the synthesis of naphtho[2,3-g]phthalazine derivatives, achieving yields up to 95% under solvent-free conditions mdpi.com. Furthermore, Cu(I) catalysts have been used in formal [4 + 2] cycloaddition reactions between 1,2-diazines and siloxyalkynes, leading to the formation of anthracene (B1667546) derivatives from this compound acs.org. Copper(II) complexes of 1,4-bis(alkylamino)benzo[g]phthalazines have also been studied, highlighting the role of copper in the coordination chemistry of these compounds nih.gov.

Catalyst SystemReaction TypeSubstrates/Starting MaterialsConditionsYield (%)Reference
Pd(OAc)2 / BuPAd2 / Mo(CO)6Carbonylationo-bromo benzaldehyde, Phenyl hydrazineDMSO, Cs2CO3, Microwave76-77 researchgate.net
Tel-Cu-NPs (1 mol%)Grindstone SynthesisAldehydes, Hydrazine hydrateEthanol, Room Temperature, Solvent-freeUp to 95 mdpi.com
Cu(I)[4 + 2] CycloadditionThis compound, SiloxyalkynesVariousGood yields acs.org

Microwave-Assisted Synthetic Procedures

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering accelerated reaction rates, reduced reaction times, and often higher yields and purity compared to conventional heating methods researchgate.nettandfonline.comscispace.comresearcher.life. This technique has been widely applied to the synthesis of various phthalazine derivatives.

For instance, microwave irradiation has been successfully used to synthesize phthalazine derivatives from chlorophthalazine using reagents such as hydrazine derivatives, primary and secondary amines, and active methylene (B1212753) compounds tandfonline.comresearcher.life. This approach offers advantages in terms of efficiency and reduced reaction times tandfonline.comresearcher.life. Similarly, solvent-free microwave-assisted synthesis has been employed for naphthyridinyl phthalazinones, yielding products in excellent yields within minutes scispace.com. The synthesis of phthalazine-1,4-diones has also benefited from microwave irradiation, with methods like microwave-assisted Gabriel synthesis demonstrating high efficiency sciforum.net. Palladium-catalyzed reactions have also been conducted under microwave conditions to synthesize phthalazine derivatives researchgate.net.

Reaction TypeStarting MaterialsReagents/CatalystsConditionsKey AdvantagesReference
Synthesis of Phthalazine DerivativesChlorophthalazineHydrazine derivatives, Amines, Active methylene compoundsMicrowave irradiationAccelerated reaction rate, Reduced reaction time, Increased efficiency tandfonline.comresearcher.life
Synthesis of Naphthyridinyl Phthalazinones3-aryl-2-hydrazino-1,8-naphthyridines, Phthalic anhydrideCatalytic DMFMicrowave irradiation, Solvent-freeExcellent yields, Minutes reaction time scispace.com
Synthesis of Phthalazine-1,4-diones4-chlorophtalic anhydride, MethylhydrazineMicrowave-assisted Gabriel synthesisMicrowave irradiationHigh yields sciforum.net

Solvent-Free and Grindstone Chemistry Methodologies

Solvent-free and grindstone chemistry represent environmentally benign approaches to organic synthesis, minimizing solvent waste and often leading to faster reactions and simpler work-up procedures chowgules.ac.in.

Grindstone chemistry, which involves carrying out reactions by simply grinding solid reactants together, has been successfully applied to the synthesis of naphtho[2,3-g]phthalazine derivatives. For example, a one-pot synthesis utilizing a Tel-Cu-NPs catalyst achieved high yields (up to 95%) under solvent-free conditions at room temperature mdpi.com. This method is recognized for its efficiency, mild conditions, and environmental friendliness mdpi.comchowgules.ac.in.

Solvent-free conditions have also been combined with other techniques, such as microwave irradiation, to synthesize various heterocyclic compounds, including phthalazine-related structures scispace.comresearchgate.netscielo.org.mx. These methods often leverage the mechanical energy or thermal effects of grinding or microwave irradiation to promote the reaction without the need for bulk solvents.

MethodologyReaction TypeCatalystConditionsKey AdvantagesReference
Grindstone ChemistryNaphtho[2,3-g]phthalazine SynthesisTel-Cu-NPsSolvent-free, Room TemperatureHigh yields, Mild conditions, Environmentally friendly mdpi.com
Solvent-Free SynthesisVarious Heterocycles (including phthalazine precursors)Various (e.g., nanoparticles, acids)Grinding, Microwave irradiation, HeatingReduced solvent use, Faster kinetics, Simpler work-up scispace.comresearchgate.netscielo.org.mx

Synthesis of Diverse this compound Derivatives

The synthetic versatility of the this compound scaffold allows for the preparation of a wide array of derivatives through functionalization at various positions.

Halogenated this compound Scaffolds

Halogenated this compound derivatives serve as important intermediates for further functionalization via nucleophilic substitution reactions. The synthesis of 1-chlorobenzo[g]phthalazinone and 1,4-dichlorothis compound (B3350825) can be achieved by treating 1,2,3,4-tetrahydrophthalazine-2,4-dione with phosphorus oxychloride (POCl3) zenodo.orgresearchgate.net. These halogenated compounds readily undergo nucleophilic displacement of the chlorine atoms with various nucleophiles, including amines, alkoxides, and azides zenodo.orgresearchgate.net. For example, halo-substituted benzo[g]quinoxalines have been synthesized and used as precursors for amino-substituted systems through nucleophilic aromatic substitution (SNAr) reactions mdpi.com.

Compound SynthesizedStarting MaterialReagentConditionsYieldReference
1-Chlorobenzo[g]phthalazinone1,2,3,4-Tetrahydrophthalazine-2,4-dionePOCl3Not specifiedGood yields zenodo.orgresearchgate.net
1,4-Dichlorothis compound1,2,3,4-Tetrahydrophthalazine-2,4-dionePOCl3Not specifiedGood yields zenodo.orgresearchgate.net

Alkylamino and Arylamino Functionalization

The introduction of alkylamino and arylamino groups is a common strategy to modify the properties of this compound derivatives. This is often achieved through nucleophilic substitution reactions on halogenated precursors.

The synthesis of 1,4-bis(alkylamino)benzo[g]phthalazines is typically accomplished by reacting 1,4-dichlorothis compound with primary or secondary amines nih.govresearchgate.netpsu.edu. For instance, the reaction of 1,4-dichlorothis compound with 3-aminopyrazole (B16455) or 2-(1H-benzo[d]imidazol-2-yl)ethylamine under reflux conditions has yielded bis- and mono-alkylamination products researchgate.net. Similarly, substituted anilines can be reacted with 1-chloro-4-substituted-phthalazine intermediates to afford target arylamino derivatives nih.gov. The synthesis of mono- and bis(alkyl amino) this compound derivatives has also been reported longdom.org.

Derivative TypeStarting MaterialNucleophileConditionsYield (%)Reference
1,4-Bis(alkylamino)benzo[g]phthalazines1,4-Dichlorothis compoundAmines (e.g., 3-aminopyrazole)Heating in xylene at 110°C for 10 h13% (mono), 12% (bis) researchgate.net
1-Chloro-4-substituted-phthalazinesIntermediate 7a/7bSubstituted AnilinesNot specifiedNot specified nih.gov
Mono/Bis(alkyl amino) benzo[g]phthalazinesNot specifiedAlkylaminesNot specifiedNot specified longdom.org

Preparation of Quinone-Fused this compound Systems

While direct synthesis of quinone-fused this compound systems is less commonly detailed than related quinoxaline (B1680401) structures, related fused quinone systems like benzo[g]quinoxaline-5,10-diones are accessible. These are typically synthesized by condensing 2,3-diamino-1,4-naphthoquinone with various α-dicarbonyl compounds mdpi.comresearchgate.net. For example, reaction with 1,4-dibromobutane-2,3-dione yields 2,3-bis(bromomethyl)benzo[g]quinoxaline-5,10-dione mdpi.com.

Reactivity and Transformation Pathways of Benzo G Phthalazine Compounds

Nucleophilic Aromatic Substitution on the Phthalazine (B143731) Ring

The presence of two nitrogen atoms in the phthalazine ring significantly lowers the electron density of the carbon atoms, particularly at the C1 and C4 positions. This inherent electron deficiency makes the ring susceptible to nucleophilic attack, especially when a good leaving group, such as a halogen, is present. This reactivity is the cornerstone of many synthetic pathways involving the functionalization of the benzo[g]phthalazine core.

Halogenated benzo[g]phthalazines, such as 1,4-dichlorothis compound (B3350825), are key intermediates for introducing a wide array of functional groups via nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 1 and 4 positions are readily displaced by a variety of nucleophiles.

Research has shown that the reaction of 1,4-dichlorothis compound with different amines, including polyamines, can lead to the synthesis of mono- and di-substituted (alkylamino)this compound derivatives. wikipedia.org These reactions typically proceed by replacing one or both chlorine atoms. wikipedia.org Similarly, other nucleophiles such as morpholine, cyanide, alkoxides, sodium azide, and hydrazine (B178648) can effectively replace the chlorine atoms to yield the corresponding functionalized products. du.edu.eg

The reaction with hydrazine is particularly useful as it introduces a highly reactive hydrazino group, which can serve as a precursor for subsequent cyclization reactions. For example, the resulting hydrazino derivative can be treated with nitrous acid to afford an azido derivative, a product that can also be obtained directly by reacting the chloro-precursor with sodium azide. du.edu.eg

Table 1: Nucleophilic Substitution Reactions on Halogenated this compound

Starting MaterialNucleophileProductReference
1,4-Dichlorothis compoundPolyaminesMono- and Bi(alkylamino)this compound derivatives wikipedia.org
1-Chlorobenzo[g]phthalazinoneMorpholine1-Morpholinobenzo[g]phthalazinone du.edu.eg
1-Chlorobenzo[g]phthalazinoneCyanide (e.g., KCN)1-Cyanobenzo[g]phthalazinone du.edu.eg
1-Chlorobenzo[g]phthalazinoneAlkoxide (e.g., NaOR)1-Alkoxybenzo[g]phthalazinone du.edu.eg
1-Chlorobenzo[g]phthalazinoneSodium Azide (NaN₃)1-Azidobenzo[g]phthalazinone du.edu.eg
1-Chlorobenzo[g]phthalazinoneHydrazine (N₂H₄)1-Hydrazinobenzo[g]phthalazinone du.edu.eg

Annulation and Fused Ring System Formation

The functional groups introduced onto the this compound ring, particularly through nucleophilic substitution, can be utilized to construct new fused-ring systems. These annulation reactions significantly expand the structural diversity of this compound chemistry, leading to novel polycyclic architectures.

The hydrazino derivatives of this compound are valuable precursors for building fused triazole rings. For instance, treating a 1-hydrazinobenzo[g]phthalazinone derivative with formic acid results in the formation of a triazolophthalazinone derivative. du.edu.eg When acetic acid or acetic anhydride is used instead, the reaction yields corresponding triazolophthalazine products. du.edu.eg This strategy has been extended to the synthesis of various fused heterocyclic systems, such as 1,2,4-triazolo[3,4-a]phthalazines, through the cyclization of chlorophthalazines with hydrazides. Similarly, reaction with sodium azide can lead to the formation of tetrazolo[5,1-a]phthalazine derivatives. Another approach involves the design and synthesis of 1,2-bis(hydroxymethyl)benzo[g]pyrrolo[2,1-a]phthalazines, which creates a pyrrole ring fused to the original this compound structure.

Intramolecular oxidative cyclization provides a direct method for forming fused ring systems by creating new bonds through the removal of hydrogen. A notable example is the copper-catalyzed intramolecular dehydrogenative cyclization of 4-chloro-1-phthalazinyl-arylhydrazones. researchgate.net This reaction facilitates a direct C-N bond formation between the ylidenic carbon and an adjacent nitrogen atom of the phthalazine ring, leading to the construction of a fused 1,2,4-triazolo ring system, yielding 3-aryl-1,2,4-triazolo[3,4-a]phthalazine derivatives. researchgate.net Such transition-metal-catalyzed dehydrogenative cyclizations are an efficient strategy for synthesizing complex polycyclic aromatic compounds from simpler, functionalized precursors. researchgate.net

Oxidation and Reduction Chemistry of this compound Frameworks

The core this compound structure can undergo both oxidation and reduction, though these reactions can sometimes lead to ring-opening depending on the conditions. The reactivity is analogous to that of the simpler parent phthalazine molecule.

Oxidation of the phthalazine ring with strong oxidizing agents like alkaline potassium permanganate can lead to the cleavage of the fused benzene (B151609) ring, resulting in a pyridazinedicarboxylic acid. wikipedia.org In general, the oxidation of benzodiazenes with alkaline KMnO₄ can lead to the destruction of the carbocyclic ring. du.edu.eg Milder, more specific oxidation is observed in biological systems, where enzymes such as aldehyde oxidase can convert phthalazine into 1-phthalazinone. nih.gov

Reduction of the phthalazine system with reagents like zinc and hydrochloric acid results in the reductive cleavage of the N-N bond and the aromatic system to form orthoxylylene diamine. wikipedia.org

Reactions with Organophosphorus Reagents and Other Electrophiles

While the electron-deficient nature of the this compound ring makes it a prime target for nucleophiles, the nitrogen atoms possess lone pairs of electrons, allowing for reactions with electrophiles. Alkylation and acylation are common electrophilic reactions. For example, phthalazine and its derivatives can react with alkyl halides to form N-alkyl phthalazinium halides.

Reactions involving organophosphorus reagents, such as the Wittig reaction which typically involves the reaction of a phosphorus ylide with a carbonyl group to form an alkene, are not well-documented for direct modification of the this compound core itself. wikipedia.orglibretexts.orglibretexts.org Such reagents are more commonly employed to modify substituents attached to the ring rather than the heterocyclic core directly.

Spectroscopic Characterization and Structural Elucidation of Benzo G Phthalazine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone technique for structural elucidation, providing detailed information about the connectivity and chemical environment of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are vital for assigning specific signals to different parts of the Benzo[g]phthalazine scaffold and its substituents.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is used to identify the types and number of protons present, their relative positions through spin-spin coupling, and their electronic environment through chemical shifts. For this compound derivatives, characteristic signals for aromatic protons and protons in substituent groups are observed.

For instance, in the ¹H NMR spectrum of 1,4-Bis[2-(imidazol-4-yl)ethylamino]this compound (1) , distinct signals are observed for the core aromatic protons and the imidazole (B134444) ring protons. Specifically, a singlet at δ 8.98 ppm is assigned to the equivalent H-5 and H-10 protons, while multiplets appear for H-6, H-9, H-7, and H-8 in the aromatic region. The imidazole ring protons are typically observed as singlets at δ 7.81 ppm (H-2′) and δ 7.02 ppm (H-5′), with the ethylamino methylene (B1212753) protons appearing as a triplet at δ 3.79 ppm (Hα) acs.org.

Similarly, 1,4-Bis[3-(imidazol-1-yl)propylamino]this compound (3) exhibits characteristic signals: a singlet at δ 8.81 ppm for H-5 and H-10, multiplets for H-6, H-9, H-7, and H-8, and signals for the imidazole ring protons at δ 7.70 ppm (H-2′), δ 7.20 ppm (H-5′), and δ 6.89 ppm (H-4′). The propylamino chain protons appear as triplets and quartets at δ 4.11 ppm (Hγ), δ 3.39 ppm (Hα), and δ 2.13 ppm (Hβ) acs.org.

A key observation for distinguishing between mono- and disubstituted Benzo[g]phthalazines is the appearance of a single singlet for the H-5 and H-10 protons in disubstituted compounds, whereas monosubstituted analogs show distinct signals for these positions acs.org. In other derivatives, signals around δ 4.30 ppm for a benzylic methylene (CH₂-Ph) and multiplets for an ethylene (B1197577) carbonyl (CH₂CH₂CO) have been reported nih.gov. For 2,3-Dihydrothis compound-1,4-dione (3e) , ¹H NMR spectra recorded in DMSO-d₆ show characteristic aromatic proton signals at δ 7.71 (dd, 2H, ArH), δ 8.25 (dd, 2H, ArH), and a singlet at δ 8.72 ppm (2H, ArH) mdpi.com.

Table 4.1.1: Selected ¹H NMR Data for this compound Analogs

Compound NameChemical Shift (δ ppm)MultiplicityIntegrationAssignmentCitation
1,4-Bis[2-(imidazol-4-yl)ethylamino]this compound (1)8.98s2HH-5, H-10 acs.org
8.20m2HH-6, H-9 acs.org
7.83m2HH-7, H-8 acs.org
7.81s2HH-2′ acs.org
7.02s2HH-5′ acs.org
3.79t4HHα (ethylamino) acs.org
1,4-Bis[3-(imidazol-1-yl)propylamino]this compound (3)8.81s2HH-5, H-10 acs.org
8.14m2HH-6, H-9 acs.org
7.71m2HH-7, H-8 acs.org
7.70s2HH-2′ acs.org
7.20s2HH-5′ acs.org
6.89s2HH-4′ acs.org
4.11t4HHγ (propylamino) acs.org
3.39t4HHα (propylamino) acs.org
2.13q4HHβ (propylamino) acs.org
2,3-Dihydrothis compound-1,4-dione (3e)7.71dd2HArH mdpi.com
8.25dd2HArH mdpi.com
8.72s2HArH mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. The chemical shifts of carbon atoms are sensitive to their electronic environment and hybridization state.

In disubstituted this compound derivatives, a single signal for C-1 and C-4 is typically observed, which helps differentiate them from monosubstituted analogs acs.org. For 2,3-Dihydrothis compound-1,4-dione (3e) , ¹³C NMR spectra in DMSO-d₆ show characteristic signals for the aromatic carbons at δ 125.78 (2 × C), δ 128.68 (2 × C), δ 132.35 (2 × C), and δ 156.41 (2 × C) mdpi.com. However, the low solubility of some phthalazine-1,4-dione derivatives can sometimes hinder the detailed ¹³C NMR characterization of quaternary and carbonyl carbons mdpi.com.

Table 4.1.2: Selected ¹³C NMR Data for this compound Analogs

Compound NameChemical Shift (δ ppm)AssignmentCitation
2,3-Dihydrothis compound-1,4-dione (3e)125.78C (aromatic) mdpi.com
128.68C (aromatic) mdpi.com
132.35C (aromatic) mdpi.com
156.41C (aromatic) mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies corresponding to molecular vibrations.

For various phthalazine (B143731) and this compound derivatives, IR spectra typically reveal absorption bands associated with N-H stretching, C=O stretching, C=N stretching, and aromatic C-H stretching. For example, some phthalazine derivatives exhibit N-H stretching vibrations in the range of 3132–3325 cm⁻¹ and a C=O stretching band around 1650 cm⁻¹ researchgate.net. Other studies report OH stretching bands between 3406–3414 cm⁻¹, NH stretching between 3280–3286 cm⁻¹, and C=O stretching between 1750–1754 cm⁻¹ mdpi.com. Hybrid heterocyclic compounds incorporating a phthalazine moiety have shown characteristic bands for C=O and C=N stretching in the region of 1638–1655 cm⁻¹, N-H deformation around 1329–1370 cm⁻¹, and C-S stretching at 731–739 cm⁻¹ ijpsonline.com. The compound 2,3-Dihydrothis compound-1,4-dione (3a) displays IR absorption bands at 3461 and 3207 cm⁻¹ (NH stretching) and at 1773 and 1749 cm⁻¹ (C=O stretching) mdpi.com.

Table 4.2: Characteristic IR Absorption Bands for this compound Analogs

Compound Class/NameWavenumber (cm⁻¹)Functional Group AssignmentCitation
Phthalazine Derivatives3325, 3285, 3195, 3132NH stretching researchgate.net
1650C=O stretching researchgate.net
Naphtho[2,3-g]phthalazine Derivatives3406–3414OH stretching mdpi.com
3280–3286NH stretching mdpi.com
1750–1754C=O stretching mdpi.com
Hybrid Heterocyclic Compounds (Phthalazine Moiety)1638–1655C=O, C=N stretching ijpsonline.com
1329–1370N-H deformation ijpsonline.com
731–739C-S stretching ijpsonline.com
2,3-Dihydrothis compound-1,4-dione (3a)3461, 3207NH stretching mdpi.com
1773, 1749C=O stretching mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Properties

UV-Vis spectroscopy probes the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for characterizing conjugated systems, such as the π-electron system present in this compound derivatives, which act as chromophores. The absorption maxima (λmax) and extinction coefficients (ε) provide insights into the electronic transitions, the extent of conjugation, and the potential for color or fluorescence. While specific λmax values for the parent this compound are not detailed in the provided snippets, studies on related polycyclic aromatic heterocycles indicate absorption bands in the UV region, with potential shifts into the visible spectrum for derivatives with extended conjugation or specific substituents researchgate.netacs.org. UV-Vis spectroscopy is also a valuable tool for quantitative analysis, purity assessment, and monitoring reactions in pharmaceutical quality control labmanager.com.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight of compounds and for deducing structural information through the analysis of fragmentation patterns. Techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are commonly employed for ionizing these types of organic molecules.

For 1,4-Bis[2-(imidazol-4-yl)ethylamino]this compound (1) , FAB mass spectrometry yielded characteristic peaks at m/z 471 (M⁺, 3%), 436 (4%), 399 (M⁺ + 1 – 2HCl, 25%), and 398 (19%) acs.org. Similarly, for 1,4-Bis[3-(imidazol-1-yl)propylamino]this compound (3) , FAB MS showed prominent ions at m/z 427 (M⁺ + 1, 100%), 426 (M⁺, 19%), and 359 (47%) acs.org. The molecular ion peak (M⁺) is generally the most intense peak at the highest mass-to-charge ratio, confirming the molecular weight of the compound lehigh.edu. High-resolution mass spectrometry can further provide precise molecular formulas, aiding in structural confirmation lehigh.edu. Fragmentation patterns, resulting from the breakdown of the molecular ion, can reveal the presence of specific structural fragments and their connectivity lehigh.edu.

Table 4.4: Selected Mass Spectrometry Data for this compound Analogs

Compound Namem/zRelative Intensity (%)Ionization MethodAssignmentCitation
1,4-Bis[2-(imidazol-4-yl)ethylamino]this compound (1)4713FABM⁺ acs.org
4364FABFragment acs.org
39925FABM⁺ + 1 – 2HCl acs.org
39819FABFragment acs.org
1,4-Bis[3-(imidazol-1-yl)propylamino]this compound (3)427100FABM⁺ + 1 acs.org
42619FABM⁺ acs.org
35947FABFragment acs.org

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

The crystal structure of di{1,4-bis-(3-methoxypropylamino)-3(2)H-benzo[g]phthalazinium} tetrachlorocobaltate monohydrate has been elucidated through X-ray diffraction methods. This complex salt crystallizes in the space group P1 with the following unit cell parameters: a = 15.0008(10) Å, b = 13.0621(8) Å, c = 12.1465(8) Å, with angles α = 100.515(6)°, β = 107.268(4)°, and γ = 92.687(7)°. The unit cell contains Z = 2 molecules rsc.orgpsu.edu. The determined structure reveals dimeric cations held together by an intricate network of hydrogen bonds and π-π stacking interactions, confirming the protonation of the heteroaromatic ring rsc.orgpsu.edu.

Table 4.5: X-ray Diffraction Data for di{1,4-bis-(3-methoxypropylamino)-3(2)H-benzo[g]phthalazinium} tetrachlorocobaltate monohydrate

ParameterValueCitation
Space GroupP1 rsc.orgpsu.edu
a15.0008(10) Å rsc.orgpsu.edu
b13.0621(8) Å rsc.orgpsu.edu
c12.1465(8) Å rsc.orgpsu.edu
α100.515(6)° rsc.orgpsu.edu
β107.268(4)° rsc.orgpsu.edu
γ92.687(7)° rsc.orgpsu.edu
Z2 rsc.orgpsu.edu

Compound List:

this compound

1,4-Bis[2-(imidazol-4-yl)ethylamino]this compound (1)

1,4-Bis[3-(imidazol-1-yl)propylamino]this compound (3)

2,3-Dihydrothis compound-1,4-dione (3e)

di{1,4-bis-(3-methoxypropylamino)-3(2)H-benzo[g]phthalazinium} tetrachlorocobaltate monohydrate

Theoretical and Computational Chemistry Studies on Benzo G Phthalazine Systems

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures

DFT is a widely utilized quantum mechanical modeling method that provides a robust framework for investigating the electronic structure and properties of molecules like Benzo[g]phthalazine. These calculations allow for the determination of molecular geometries, electronic distributions, and energy levels, which are crucial for understanding chemical behavior and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that dictate a molecule's chemical reactivity and electronic properties mdpi.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for predicting a molecule's interaction with other species, its kinetic stability, and its optical properties mdpi.comirjweb.com. Studies involving complexes with this compound ligands have reported significant HOMO-LUMO gaps, which are indicative of their electronic behavior and potential for charge transfer processes researchgate.netrsc.org. For instance, in iridium complexes featuring this compound ligands, the HOMO-LUMO gaps were found to be around 2.4 eV, contributing to their red-shifted absorption and emission spectra rsc.org.

Complex/Ligand SystemHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Notes
Ir complex with 1,4-diphenylthis compound-5.82-3.402.42Ligand extends π-conjugation, narrowing the gap rsc.org
Ir complex with 1,4-di(thiophen-2-yl)this compound-5.79-3.412.38Thiophene (B33073) moiety further narrows the gap rsc.org
Related Triazine Derivative--4.4871Reflects chemical reactivity irjweb.com
Related Benzimidazole Derivative (gas phase)--4.02 tandfonline.com

Electron density and Molecular Electrostatic Potential (MEP) mapping are powerful visualization tools derived from DFT calculations. Electron density maps illustrate the spatial distribution of electrons within a molecule, while MEP maps depict the electrostatic potential on the molecule's surface mdpi.comuni-muenchen.de. These maps are invaluable for identifying regions prone to electrophilic or nucleophilic attack, understanding intermolecular interactions, and predicting sites of chemical reactivity mdpi.comuni-muenchen.demdpi.com. Reddish regions in MEP maps typically indicate areas of negative electrostatic potential (electron-rich), suitable for electrophilic attack, whereas bluish regions denote positive electrostatic potential (electron-deficient), attractive to nucleophilic attack mdpi.comuni-muenchen.de.

DFT and Time-Dependent DFT (TD-DFT) calculations are instrumental in analyzing charge transfer processes within molecules and their complexes. For systems incorporating this compound ligands, studies have investigated Metal-to-Ligand Charge Transfer (MLCT) and Intramolecular Charge Transfer (ILCT) transitions researchgate.netrsc.org. These charge transfer phenomena are fundamental to the photophysical properties of such complexes, influencing their absorption and emission characteristics researchgate.netrsc.org. For example, in iridium complexes with this compound ligands, electron transitions contributing to emission were found to have significant MLCT and ILCT character researchgate.net. The extended π-conjugation of the this compound moiety plays a crucial role in modulating these charge transfer pathways researchgate.netrsc.org.

Quantum Chemical Descriptors for Reactivity and Property Prediction

Quantum chemical descriptors are quantitative values derived from the electronic structure of a molecule, typically calculated using computational methods like Density Functional Theory (DFT). These descriptors are instrumental in predicting a molecule's inherent reactivity, electronic characteristics, and potential interactions, thereby guiding the design and understanding of chemical systems. For aromatic heterocyclic compounds such as phthalazines, these calculations provide crucial insights into reaction mechanisms, stability, and potential applications.

Key Quantum Chemical Descriptors and Their Significance:

The application of quantum chemical calculations to phthalazine (B143731) systems and related heterocycles has identified several key descriptors that are vital for predicting reactivity and properties:

Frontier Molecular Orbitals (HOMO-LUMO Gap): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and their difference, known as the energy gap (ΔEHOMO-LUMO), are fundamental indicators of a molecule's reactivity and kinetic stability mdpi.comniscpr.res.innih.govnih.govscholarsresearchlibrary.commdpi.comresearchgate.net. The HOMO represents the electron-donating capability, while the LUMO signifies the electron-accepting potential. A smaller HOMO-LUMO gap generally correlates with higher molecular reactivity, increased polarizability, and lower kinetic stability, as less energy is required for electron transfer mdpi.comniscpr.res.inscholarsresearchlibrary.commdpi.com. Conversely, a larger gap suggests greater kinetic stability and reduced reactivity mdpi.comnih.gov.

Local Reactivity Descriptors (Fukui Functions and Dual Descriptors): These atomic-centric descriptors are used to identify specific sites within a molecule that are most susceptible to electrophilic or nucleophilic attack niscpr.res.innih.govscholarsresearchlibrary.comresearchgate.netresearchgate.net. Fukui functions quantify the change in electron density at an atom upon the addition or removal of an electron, indicating its propensity to act as a nucleophile or electrophile. Dual descriptors offer a more nuanced view by highlighting regions of significant electron density change, thereby mapping potential reaction centers niscpr.res.inresearchgate.net.

Chemical Potential (μ): This descriptor, related to electronegativity, indicates a molecule's tendency to gain or lose electrons mdpi.comniscpr.res.innih.govscholarsresearchlibrary.comresearchgate.netmdpi.com.

Electronegativity (χ): It measures an atom or molecule's ability to attract electrons in a chemical bond mdpi.comniscpr.res.innih.govscholarsresearchlibrary.com.

Chemical Hardness (η): This quantifies a molecule's resistance to changes in its electronic structure during chemical reactions. Higher hardness is associated with greater stability mdpi.comniscpr.res.innih.govscholarsresearchlibrary.comresearchgate.netmdpi.com.

Softness (σ): The inverse of hardness, softness reflects a molecule's propensity to undergo deformation or accept electrons mdpi.comniscpr.res.innih.govscholarsresearchlibrary.com.

Electrophilicity Index (ω): This descriptor measures a molecule's capacity to accept electrons, thereby indicating its electrophilic nature mdpi.comniscpr.res.innih.govscholarsresearchlibrary.comresearchgate.netmdpi.com. A higher electrophilicity index suggests a stronger tendency to act as an electrophile.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of a molecule's electron density distribution. They identify regions of positive electrostatic potential (electron-deficient areas, prone to nucleophilic attack) and negative electrostatic potential (electron-rich areas, prone to electrophilic attack), offering direct insights into potential reactive sites mdpi.comniscpr.res.inresearchgate.net.

Dipole Moment and Polarizability: These properties, also calculable through quantum chemical methods, influence intermolecular interactions and a molecule's response to external electric fields nih.govscholarsresearchlibrary.comresearchgate.netmdpi.com.

Research Findings on this compound and Related Systems:

While specific numerical quantum chemical descriptor data for this compound itself is not extensively detailed in the provided search results, studies on related systems offer valuable contextual information. For instance, research involving iridium complexes with this compound ligands highlighted their "higher electron-accepting ability" compared to analogous benzo[g]quinoline ligands, suggesting advantageous electronic characteristics for specific applications rsc.org.

Studies on other phthalazine derivatives and benzodiazines frequently utilize the aforementioned descriptors to establish correlations between electronic structure and observed properties, such as antimicrobial activity, corrosion inhibition, or photophysical behavior mdpi.comniscpr.res.innih.govscholarsresearchlibrary.commdpi.comresearchgate.netresearchgate.netmdpi.comresearchgate.netrsc.orgmdpi.comacs.orgresearchgate.netresearchgate.net. For example, the HOMO-LUMO energy gap has been consistently employed to evaluate the kinetic stability and chemical reactivity of various phthalazine structures mdpi.comniscpr.res.inmdpi.com. Similarly, Fukui functions and MEP maps are applied to pinpoint preferred sites for chemical reactions within these heterocyclic frameworks niscpr.res.inresearchgate.net.

Data Tables:

Due to the absence of specific numerical quantum chemical descriptor data for this compound in the provided search results, a data table detailing quantitative findings for this particular compound cannot be generated. However, typical data tables in computational chemistry studies for related systems would include columns for descriptor names (e.g., HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Electronegativity, Hardness, Softness, Electrophilicity Index), their calculated values (often in eV), the computational method employed (e.g., DFT/B3LYP/6-31+G(d)), and relevant references or notes mdpi.comniscpr.res.in. Such tables facilitate comparisons of electronic properties and reactivity trends across different molecular structures.

Coordination Chemistry and Metal Complexes Involving Benzo G Phthalazine Ligands

Design Principles for Benzo[g]phthalazine-Based Ligands

The design of ligands based on the this compound core is guided by the desire to create robust metal complexes with tailored electronic properties. Compared to the more commonly studied benzo[g]quinoline ligands, cyclometalated this compound ligands have demonstrated several advantages, particularly in the realm of iridium(III) complexes. mdpi.com

Key design principles include:

Enhanced Electronic Coupling: The extended π-conjugation of the this compound system facilitates strong electronic communication between the metal center and the ligand. This is crucial for tuning the energy levels of the resulting complex.

Increased Electron-Accepting Ability: The phthalazine (B143731) moiety within the this compound structure imparts a higher electron-accepting character compared to benzo[g]quinoline. This property can significantly influence the photophysical behavior of the metal complex, often leading to red-shifted emissions. mdpi.com

Functionalization: The this compound core can be readily functionalized at various positions. Introducing different substituents, such as phenyl or thiophenyl groups, allows for the fine-tuning of the ligand's electronic properties and, consequently, the photophysical and electrochemical characteristics of the metal complex. mdpi.com

Synthesis and Characterization of Metal Complexes

The versatile nature of this compound-based ligands has enabled the synthesis of a variety of metal complexes, with copper(II), zinc(II), and iridium(III) being of particular interest.

Copper(II) Complexes and Dinuclear Architectures

The phthalazine moiety is known to act as a bridging ligand, facilitating the formation of dinuclear or polynuclear metal complexes. academie-sciences.fr Research has shown that benzo[g]phthalazines are capable of forming dinuclear complexes with copper(II). nih.gov The synthesis of such complexes often involves the reaction of a suitable this compound ligand with a copper(II) salt, such as copper(II) chloride. sci-hub.se

Characterization of these complexes typically involves a suite of spectroscopic and analytical techniques. While proton NMR spectroscopy is often hindered by the paramagnetic nature of Cu(II), infrared (IR) spectroscopy provides valuable information about the coordination mode of the ligand. mdpi.com Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure, confirming the dinuclear nature of the complex and detailing the coordination geometry around the copper centers. mdpi.com In many dinuclear copper(II) complexes with phthalazine-based bridges, the copper ions exhibit a distorted square pyramidal or other five-coordinate geometries. mdpi.comnih.gov

Table 1: Selected Structural Data for a Dinuclear Copper(II) Complex with a Phthalazine-based Ligand

Feature Description Reference
Complex Dinuclear Cu(II) complex with an imidazoline-phthalazine derivative mdpi.com
Coordination Geometry Distorted square pyramidal (N₂Cl₃) mdpi.com
Bridging Ligand Phthalazine moiety academie-sciences.frresearchgate.net

| Characterization | IR, Elemental Analysis, Single-crystal X-ray diffraction | mdpi.com |

Note: This table is illustrative and based on a closely related phthalazine derivative due to the limited availability of detailed structural data for a specific this compound-Copper(II) dinuclear complex in the reviewed literature.

Zinc(II) Complexes

The coordination chemistry of zinc(II) with N-heterocyclic ligands is extensive, leading to complexes with diverse structures and interesting photoluminescent properties. mdpi.comnih.gov These complexes are typically synthesized by reacting a stoichiometric amount of the desired ligand with a zinc(II) salt, such as zinc bromide or zinc iodide. Characterization is commonly performed using elemental analysis, FT-IR, and NMR spectroscopy. Single-crystal X-ray diffraction can provide detailed structural information, often revealing tetrahedral or distorted trigonal-bipyramidal coordination geometries around the zinc(II) center.

Despite the rich coordination chemistry of zinc(II), specific examples of well-characterized zinc(II) complexes with this compound ligands are not prominently featured in the surveyed scientific literature. However, based on the behavior of zinc(II) with other phthalazine derivatives and N-heterocyclic ligands, it is anticipated that this compound would act as a mono- or bidentate ligand, forming stable complexes. The electronic properties of such hypothetical complexes would be significantly influenced by the extended π-system of the this compound ligand.

Iridium(III) Complexes for Optoelectronic Applications

The development of iridium(III) complexes with this compound-based ligands has been a particularly fruitful area of research, driven by their potential applications in organic light-emitting diodes (OLEDs). mdpi.com The synthesis of these complexes typically involves a two-step process. First, the cyclometalated iridium(III) chloride-bridged dimer is formed by reacting iridium(III) chloride with the this compound ligand. Subsequently, the dimer is cleaved by a neutral ancillary ligand, such as a substituted 1,10-phenanthroline, to yield the final cationic iridium(III) complex. mdpi.com

These complexes are extensively characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. Single-crystal X-ray diffraction studies confirm the distorted octahedral coordination geometry around the iridium center, which is typical for such complexes.

Photophysical Properties of this compound-Metal Complexes

The unique electronic structure of this compound ligands imparts interesting photophysical properties to their metal complexes, with a strong focus on near-infrared (NIR) emission and phosphorescence.

Iridium(III) complexes featuring cyclometalated this compound ligands have been shown to be efficient NIR emitters. mdpi.com The highly conjugated nature of the ligand leads to a significant red shift in the emission wavelength, with peaks observed in the true NIR region (e.g., 715 nm and 775 nm for specific complexes). mdpi.com These complexes can exhibit notable phosphorescence with improved quantum efficiencies compared to analogues with smaller conjugated systems. For instance, a cationic iridium(III) complex with a 1,4-diphenylthis compound ligand has demonstrated a quantum efficiency of up to 6.1% in solid films. mdpi.com The emission is typically assigned to a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) π-π* transitions.

While the photophysical properties of copper(II) and zinc(II) complexes with this compound are less explored, studies on related phthalazine complexes suggest that luminescence is possible. Copper(II) complexes are often considered to have their luminescence quenched due to efficient non-radiative decay pathways. nih.gov However, some dinuclear copper(II) complexes with macrocyclic Schiff bases have been reported to exhibit fluorescence. nih.gov Zinc(II) complexes with various organic ligands are well-known for their fluorescence, which is typically ligand-based. mdpi.comnih.gov It is expected that a zinc(II) complex with this compound would also exhibit luminescence, with the emission characteristics being largely determined by the electronic structure of the this compound ligand.

Table 2: Photophysical Data for Selected this compound-Iridium(III) Complexes

Complex Emission Peak (nm) Quantum Efficiency (%) Application Reference
[Ir(dpbpa)₂(Bphen)]⁺PF₆⁻ 715 6.1 (in solid film) NIR-OLEDs mdpi.com

dpbpa = 1,4-diphenylthis compound; dtbpa = 1,4-di(thiophen-2-yl)this compound; Bphen = 4,7-diphenyl-1,10-phenanthroline

Electrochemical Behavior and Redox Properties of Coordinated Benzo[g]phthalazines

The electrochemical properties of metal complexes with this compound ligands are crucial for understanding their electronic structure and for their application in areas such as OLEDs and catalysis.

Cyclic voltammetry is the primary technique used to investigate the redox behavior of these complexes. Iridium(III) complexes with cyclometalated this compound ligands typically exhibit reversible or quasi-reversible redox processes. mdpi.com The oxidation is generally assigned to the Ir(III)/Ir(IV) couple, while the reduction processes are associated with the ligands. The high electron-accepting ability of the this compound ligand can influence the reduction potentials of the complex. mdpi.com

For copper(II) complexes with phthalazine-based ligands, electrochemical studies have revealed both reversible and irreversible redox waves. For example, a dinuclear copper(I) complex with a sterically hindered phthalazine ligand displayed two reversible redox waves corresponding to the Cu(I)/Cu(II) couples at each metal center. The redox potentials can be significantly influenced by the solvent and the specific structure of the ligand.

The electrochemical behavior of zinc(II) complexes is generally dominated by ligand-centered redox processes, as the Zn(II) ion is redox-inactive under typical electrochemical conditions. Therefore, for a hypothetical zinc(II)-benzo[g]phthalazine complex, any observed redox activity would likely be attributed to the reduction or oxidation of the this compound ligand itself.

Table 3: Electrochemical Data for a Selected this compound-Iridium(III) Complex

Complex Oxidation Potential (V vs. Fc/Fc⁺) Reduction Potential (V vs. Fc/Fc⁺) Reference
[Ir(dpbpa)₂(Bphen)]⁺PF₆⁻ 1.15 -1.49, -1.82 mdpi.com

Potentials are reported versus the ferrocene/ferrocenium redox couple.

Role of this compound in Supramolecular Chemistry and Coordination Polymer Formation

The this compound scaffold, a fused heterocyclic system, possesses unique electronic and steric characteristics that make it a compelling building block in the field of supramolecular chemistry and crystal engineering. Its extended aromatic system and the presence of nitrogen heteroatoms provide ideal sites for both metal coordination and non-covalent interactions, such as hydrogen bonding and π-π stacking. These features allow this compound-based ligands to self-assemble with metal ions into discrete supramolecular structures and extended coordination polymers with diverse dimensionalities and potential applications.

The ability of substituted benzo[g]phthalazines to act as ligands for metal ions has been a subject of significant research. In particular, derivatives such as 1,4-bis(alkylamino)benzo[g]phthalazines have been shown to form stable dinuclear complexes with transition metals like copper(II). nih.gov The geometry of these complexes is highly dependent on the nature of the substituent groups on the this compound core. For instance, the presence of additional donor atoms, such as sp2 or sp3 hybridized nitrogen atoms in the alkylamino side chains, can lead to the formation of monopodal dinuclear complexes. nih.gov In these structures, the side chains actively participate in the coordination to the metal centers. Conversely, if the side chain contains a less coordinating atom like oxygen, a tripodal dinuclear complex may form where the side chains are not directly involved in metal binding. nih.gov

The protonation of the heteroaromatic ring in this compound derivatives also plays a crucial role in the formation of their supramolecular assemblies. Spectroscopic data, including UV, IR, ¹H NMR, and ¹³C NMR, have confirmed the protonation of the heteroaromatic ring in 1,4-bis(alkylamino)benzo[g]phthalazines. rsc.org This protonation influences the charge and hydrogen bonding capabilities of the molecule, which in turn directs the self-assembly process.

A definitive illustration of the role of this compound in supramolecular chemistry is the crystal structure of di{1,4-bis-(3-methoxypropylamino)-3(2)H-benzo[g]phthalazinium} tetrachlorocobaltate monohydrate. rsc.org This complex crystallizes in the triclinic space group P-1. The structure is composed of dimeric cations of the protonated this compound derivative, which are held together and to the tetrachlorocobaltate anions and water molecules through an extensive network of hydrogen bonds. rsc.org These interactions lead to the stacking of the molecules along the a-axis. rsc.org

The following table summarizes the crystallographic data for this notable this compound-containing supramolecular assembly:

ParameterValue
Compounddi{1,4-bis-(3-methoxypropylamino)-3(2)H-benzo[g]phthalazinium} tetrachlorocobaltate monohydrate
Crystal SystemTriclinic
Space GroupP-1
a (Å)15.0008(10)
b (Å)13.0621(8)
c (Å)12.1465(8)
α (°)100.515(6)
β (°)107.268(4)
γ (°)92.687(7)
Z2

The formation of coordination polymers involving phthalazine-based ligands is often driven by a combination of coordination bonds and non-covalent interactions. While specific examples focusing solely on unsubstituted this compound are less common in the literature, the principles governing the self-assembly of related systems are applicable. For instance, in many phthalazine-containing coordination polymers, π-π stacking interactions between the aromatic rings of the ligands are a dominant force in the formation of one-dimensional or three-dimensional networks. These interactions are characterized by interplanar distances typically in the range of 3.3 to 3.5 Å.

The table below provides examples of metal complexes with ligands related to this compound, illustrating the common structural motifs and interactions that are also relevant to the supramolecular chemistry of this compound itself.

Ligand TypeMetal IonResulting StructureKey InteractionsReference
1,4-bis(alkylamino)this compoundCu(II)Dinuclear ComplexCoordination via phthalazine and side-chain N-donors, potential for OH bridges nih.gov
1,4-bis-(3-methoxypropylamino)this compoundCo(II)Dimeric Cationic AssemblyExtensive hydrogen bonding network, π-π stacking rsc.org
HydrazonophthalazineCd(II)1D Coordination PolymerBridging chloride ions, hydrogen bonding mdpi.com

Advanced Functional Applications of Benzo G Phthalazine Non Therapeutic

Organic Light-Emitting Devices (OLEDs) Applications

Benzo[g]phthalazine derivatives have found utility as ligands in metal complexes, particularly iridium(III) complexes, for use as emitters in Near-Infrared (NIR) Organic Light-Emitting Diodes (OLEDs). The extended π-conjugation within the this compound framework contributes to the desired low-energy emissions characteristic of NIR light.

Development of this compound-Based Emitters for NIR OLEDs

The incorporation of this compound as a cyclometalated ligand in iridium(III) complexes has been a key strategy for achieving efficient NIR emission. Complexes such as tris[1,4-di(thiophen-2-yl)this compound] iridium(III) (Ir(dtbpa)₃) and tris[1-(2,4-bis(trifluoromethyl)phenyl)-4-(thiophen-2-yl)this compound] iridium(III) (Ir(Ftbpa)₃) have demonstrated significant NIR emission capabilities. These complexes typically emit in the range of 750-850 nm, with specific emission peaks reported at 765 nm, 824 nm, and 847 nm nih.govrsc.orgacs.orgmdpi.comfigshare.comresearchgate.net. The this compound ligand's structure can enhance the metal-ligand bond strength, contributing to improved thermal stability compared to other ligand systems nih.gov.

Strategies for Enhancing Quantum Efficiency and Device Performance

Strategies to improve quantum efficiency and reduce efficiency roll-off (a decrease in efficiency at higher current densities) include:

Ligand Design: Modifying the this compound ligand, for example, by introducing alkylated thiophene (B33073) units, can induce photoluminescence red shifts and influence device performance rsc.org. The this compound ligand itself can contribute to a stronger metal-nitrogen bond, enhancing thermal stability and insensitivity to current density, thereby mitigating roll-off issues nih.gov.

Complex Structure: Homoleptic facial Ir(III) complexes utilizing extended π-conjugated this compound ligands have demonstrated high photoluminescence quantum yields (PLQYs) and external quantum efficiencies (EQEs) acs.orgfigshare.com.

Table 7.1.1: Performance Data of this compound-Based NIR OLED Emitters

Complex NameLigand TypeEmission Peak (nm)PLQY (%)Max EQE (%)Efficiency Roll-off (at 100 mA/cm²)Citation(s)
Ir(dtbpa)₃1,4-di(thiophen-2-yl)this compound824~5.2~5.2Not specified acs.orgmdpi.comfigshare.com
Ir(Ftbpa)₃1-(2,4-bis(trifluoromethyl)phenyl)-4-(thiophen-2-yl)this compound765~17.3~4.5~3.5% acs.orgfigshare.com
Ir(Ftbpa)₃ (alternative)1-(2,4-bis(trifluoromethyl)phenyl)-4-(thiophen-2-yl)this compound760~17.3~4.5~3.5% acs.orgfigshare.com
Complex Ir-3This compound-based847Not specified~0.2Not specified rsc.org
Other Ir(III) complexesThis compound-based715, 775Not specifiedUp to 6.1Not specified researchgate.net

Chemosensor Development for Ion Detection (e.g., Co(II))

This compound derivatives have been explored as chemosensors for the selective detection of metal ions, particularly Co(II). These sensors typically operate via colorimetric or fluorometric mechanisms, undergoing a detectable change in their optical properties upon binding with the target ion.

Colorimetric Sensing: A phthalazine-based colorimetric chemosensor demonstrated a visible color change from orange to red upon interaction with Co(II) ions researchgate.net. Another sensor, HPJ, showed a color variation from yellow to dark pink in the presence of Co(II) researchgate.net. These color changes are often accompanied by fluorescence quenching or enhancement.

Fluorometric Sensing: Some this compound derivatives exhibit fluorescence quenching in the presence of Co(II), which can be a sensitive detection method researchgate.net. Conversely, other related systems have shown fluorescence enhancement researchgate.net.

Detection Limits: These chemosensors can achieve sensitive detection of Co(II) with calculated limits of detection as low as 0.47 μM researchgate.net. The sensing mechanisms are often elucidated through techniques such as fluorescence titration, ¹H NMR, and mass spectrometry, confirming the binding mode and stoichiometry researchgate.netresearchgate.net.

Table 7.2.1: Performance of this compound-Based Chemosensors for Co(II) Detection

Sensor TypeTarget IonColor Change (Original → With Ion)Fluorescence ChangeDetection Limit (μM)Citation(s)
Phthalazine-basedCo(II)Orange → RedQuenching0.47 researchgate.net
HPJ (Phthalazine-based)Co(II)Yellow → Dark PinkNot specified1.74 researchgate.net
Related Schiff baseCo(II)Pink → ColorlessEnhancementNot specified researchgate.net

Catalytic Applications: this compound as Component in Nanocatalysts

While research has explored the synthesis of various phthalazine (B143731) derivatives using nanocatalysts researchgate.nettandfonline.comresearchgate.net, direct evidence of this compound itself serving as a component within a nanocatalyst for specific applications is not prominently featured in the provided search results. The focus in the literature appears to be on the use of nanocatalysts to facilitate the synthesis of phthalazine-containing compounds.

Investigations into Interactions with Biomolecules: DNA Intercalation Mechanisms

This compound derivatives have demonstrated significant interactions with biomolecules, particularly DNA, primarily through intercalation. This mode of binding involves the planar aromatic system of the molecule inserting itself between adjacent base pairs of the DNA double helix.

Intercalation Mechanism: The planar polycyclic structure of this compound facilitates π-π stacking interactions with DNA bases rsc.orgresearchgate.netphyschemres.org. This interaction can lead to stabilization of the DNA duplex and can be influenced by the specific substituents on the this compound core nih.govuah.es.

Base Selectivity and Probes: Some functionalized this compound compounds exhibit differential emission responses depending on the DNA base composition, suggesting their potential utility as base-selective nucleic acid probes rsc.orgresearchgate.net.

Protonation and Ionization: The this compound nucleus can be protonated at physiological pH, depending on the nature of its side chains, which influences its interaction with DNA nih.gov. Compounds with 1,4-bis(alkylamino)this compound structures are described as ionizable chromophores that interact with DNA via intercalation nih.gov.

Mechanistic Investigations of this compound's Interactions with Biological Targets (e.g., Enzyme Inhibition Mechanisms, Receptor Binding)

Beyond DNA intercalation, this compound derivatives are being investigated for their interactions with various biological targets, particularly enzymes.

Enzyme Inhibition:

Fe-SOD Inhibition: Several studies highlight the inhibitory effect of this compound derivatives on the parasitic enzyme Fe-SOD (iron superoxide (B77818) dismutase). This inhibition is considered a potential mechanism for their antiparasitic activity oup.comacs.orgoup.comresearchgate.net. The structural rigidity and the presence of specific functional groups, such as pyrazole (B372694) rings, are suggested to enhance this inhibitory action, possibly through interaction with the enzyme's active site, including its iron atom moiety oup.comresearchgate.net.

Tyrosinase Inhibition: Related naphtho[2,3-g]phthalazine derivatives have shown anti-tyrosinase activity, with compound 1c exhibiting competitive inhibition and a significantly lower IC₅₀ value (11.5 µM) compared to the reference compound kojic acid (78.0 µM) mdpi.com.

Topoisomerase Inhibition: While more directly linked to benzo[g]quinoxaline-5,10-diones, related compounds with a this compound nucleus have shown promising DNA binding affinity via intercalation and are investigated for topoisomerase inhibition, a mechanism crucial in DNA replication and transcription mdpi.commdpi.com.

Future Horizons: Emerging Research in this compound Chemistry

The rigid, electron-deficient core of this compound continues to capture the interest of chemists, driving explorations into its untapped potential. While significant strides have been made in the synthesis and application of its derivatives, particularly in medicinal chemistry, the future of this compound research lies in the pursuit of more sustainable synthetic routes, precisely tailored molecular architectures, and integration into sophisticated material science applications. This article outlines the key future directions and emerging research opportunities poised to shape the next wave of innovation in this compound chemistry.

Q & A

Q. What are the common synthetic routes for Benzo[g]phthalazine derivatives, and how are their structures confirmed?

this compound derivatives are typically synthesized via multi-step reactions involving cyclization of benzofuran or phthalazine precursors. For example, copper(I) complexes with phthalazine ligands can be prepared by reacting dinuclear copper precursors with excess phthalazine in dichloromethane, followed by crystallization via vapor diffusion . Structural confirmation relies on:

  • Elemental analysis (e.g., C, H, N content discrepancies in dinuclear copper complexes ).
  • Single-crystal X-ray diffraction to determine coordination geometry (e.g., pseudo-tetrahedral Cu centers bridged by phthalazine ligands ).
  • Spectroscopic techniques (NMR, IR) to identify functional groups and bonding modes.

Q. How do non-covalent interactions influence the self-assembly of this compound-based coordination polymers?

Intermolecular π-π stacking between aromatic ligands (e.g., benzo[c]cinnoline or phthalazine) drives the formation of 1D or 3D networks. For instance, in [Cu₂(µ-pydz)₂(benzo[c]cinnoline)₂][PF₆]₂, parallel π-π interactions (3.35–3.49 Å separation) stabilize the framework . Methodological steps include:

  • Crystallographic analysis to measure intermolecular distances.
  • Computational modeling (e.g., POVRAY) to visualize packing arrangements.
  • Thermogravimetric analysis (TGA) to assess thermal stability of the assembled structures.

Advanced Research Questions

Q. How can computational methods assist in designing this compound-based inhibitors for parasitic enzymes like Trypanosoma cruzi Fe-SOD?

this compound derivatives selectively inhibit Fe-SOD in T. cruzi over human CuZn-SOD . Methodologies include:

  • Molecular docking to predict binding affinities between ligands and Fe-SOD active sites.
  • QSAR (Quantitative Structure-Activity Relationship) models to optimize substituent groups for selectivity.
  • In vitro enzymatic assays (e.g., measuring H₂O₂ production during redox cycles ) to validate computational predictions.

Q. What strategies resolve contradictions in elemental analysis data during the synthesis of this compound-copper complexes?

Discrepancies in elemental analysis (e.g., C 42.75% observed vs. 42.49% calculated ) may arise from incomplete purification or solvent retention. Solutions involve:

  • Repetitive recrystallization to remove residual solvents.
  • Thermogravimetric analysis (TGA) to quantify solvent loss.
  • High-resolution mass spectrometry (HR-MS) to confirm molecular ion peaks.

Q. How can green chemistry principles be applied to synthesize this compound derivatives sustainably?

Eco-friendly approaches include:

  • Dendritic polymer catalysts to reduce reaction steps and waste .
  • Solvent-free or aqueous conditions (e.g., microwave-assisted synthesis).
  • Continuous flow systems to enhance scalability and energy efficiency .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound redox behavior?

  • Cyclic voltammetry (CV) to study reversible oxidation-reduction cycles (e.g., semiquinone radical formation ).
  • EPR spectroscopy to detect radical intermediates.
  • UV-Vis spectroscopy to monitor absorbance changes during redox transitions.

Q. How do researchers design assays to evaluate the biological activity of this compound derivatives?

  • In vitro parasite viability assays (e.g., T. cruzi epimastigote cultures ).
  • Enzymatic inhibition assays using purified Fe-SOD and spectrophotometric detection of superoxide dismutase activity .
  • In vivo acute/chronic infection models to assess toxicity and efficacy (e.g., murine models ).

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